(4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine
Overview
Description
(4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and a benzoimidazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine typically involves the following steps:
Preparation of 4-Chlorobenzyl chloride: This can be achieved by chlorination of 4-chlorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 1-Methyl-1H-benzoimidazole: This can be synthesized by the condensation of o-phenylenediamine with acetic acid under acidic conditions.
N-Alkylation: The final step involves the reaction of 4-chlorobenzyl chloride with 1-methyl-1H-benzoimidazole in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Benzyl alcohols, benzaldehydes, or benzoic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology : It may serve as a ligand in the study of enzyme interactions or receptor binding. Medicine Industry : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine involves its interaction with specific molecular targets such as enzymes or receptors. The benzoimidazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The chlorine and methyl groups can influence the compound’s binding affinity and specificity.
Similar Compounds
(4-Chloro-benzyl)-(1H-benzoimidazol-5-yl)-amine: Lacks the methyl group on the benzoimidazole ring.
(4-Methyl-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine: Substitutes the chlorine atom with a methyl group on the benzyl ring.
(4-Chloro-benzyl)-(1H-benzoimidazol-2-yl)-amine: Substitutes the benzoimidazole ring at a different position.
Uniqueness: : The presence of both the chlorine atom and the methyl group in this compound provides unique steric and electronic properties that can enhance its reactivity and binding interactions compared to similar compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-19-10-18-14-8-13(6-7-15(14)19)17-9-11-2-4-12(16)5-3-11/h2-8,10,17H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVCBAWFHPXCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353589 | |
Record name | (4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643673 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
337925-64-1 | |
Record name | N-[(4-Chlorophenyl)methyl]-1-methyl-1H-benzimidazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337925-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-benzyl)-(1-methyl-1H-benzoimidazol-5-yl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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